2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile

Description

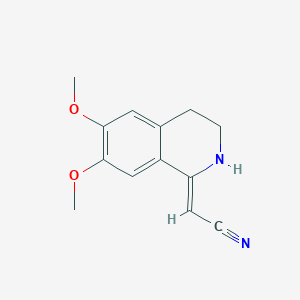

Structure and Synthesis 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile (CAS: 43052-77-3) is a heterocyclic nitrile derivative featuring a fused isoquinoline core substituted with two methoxy groups at positions 6 and 5. Its molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.27 g/mol . The compound is synthesized via nucleophilic substitution or condensation reactions. For instance, it serves as a precursor in the synthesis of pyrido[2,1-a]isoquinolines and other fused heterocycles when reacted with ethyl cyanoacrylates or 2-aminobenzimidazole in acetonitrile under reflux conditions .

Properties

IUPAC Name |

(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h3,7-8,15H,4,6H2,1-2H3/b11-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZAKBHKVKPSDN-JYOAFUTRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCNC2=CC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C\2C(=C1)CCN/C2=C\C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile typically involves the following steps:

Starting Materials: Initial reagents such as 6,7-Dimethoxyisoquinoline and acetonitrile.

Reaction Conditions: The condensation reaction is usually carried out under basic conditions with a suitable catalyst.

Intermediate Products: Various intermediates may be formed, which are subsequently converted into the final product.

Industrial Production Methods

In an industrial context, the production involves:

Optimization of Reaction Conditions: To maximize yield and purity.

Scaling Up: Ensuring the process is efficient and cost-effective at a larger scale.

Purification: Techniques such as crystallization or chromatography are used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: It may be reduced using agents like sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride.

Substitution: Reagents like alkyl halides, under controlled conditions.

Major Products

From Oxidation: Typically, oxidized derivatives of the dimethoxy groups.

From Reduction: Reduced forms with potential hydrogen addition.

From Substitution: Various substituted analogs depending on the reagents used.

Scientific Research Applications

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile finds applications in:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Explored for its potential bioactivity in various biological assays.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the manufacturing of specialized chemicals.

Mechanism of Action

The compound's mechanism of action is primarily influenced by:

Molecular Targets: It interacts with specific enzymes or receptors.

Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound is compared to its derivatives and related isoquinoline-based nitriles synthesized in the same studies (Table 1):

Table 1: Structural and Physical Properties of Analogues

Reactivity and Functional Diversity

- Parent Compound: Reacts with DMFDMA (dimethylformamide dimethyl acetal) to form enaminonitriles (e.g., compound 5), which further undergo cyclization with nucleophiles like 2-aminobenzimidazole to yield fused pyrimidines (e.g., 11) .

- Pyridoisoquinoline Derivatives: Reaction with ethyl cyanoacrylates produces pyrido[2,1-a]isoquinolines (e.g., 15a–g), which exhibit enhanced aromaticity and stability due to extended conjugation .

- Carboxamide/Sulfonyl Analogues: Compounds like 6f (6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) and 6e (sulfonyl derivative) demonstrate altered solubility and electronic properties due to electron-withdrawing substituents .

Spectroscopic and Physical Trends

- Melting Points: Derivatives with fused aromatic systems (e.g., 11, 15e, 17a) exhibit higher melting points (>200°C) compared to non-fused analogues (e.g., 5 at 155°C), reflecting increased molecular rigidity .

- Yields : Reactions involving cyclization (e.g., 15a–g ) typically achieve 70–85% yields, while substitutions (e.g., sulfonation in 6e ) require optimized conditions for comparable efficiency .

Critical Analysis of Research Findings

- Synthetic Flexibility : The parent compound’s nitrile group enables diverse functionalization, but steric hindrance from methoxy groups limits reactivity at the 6,7-positions .

- Thermal Stability: Fused derivatives (e.g., 15e, 17a) demonstrate superior thermal stability compared to non-cyclic analogues, making them candidates for materials science applications .

- Limitations: Many analogues lack comprehensive toxicity profiles, necessitating further safety studies (e.g., 6d–h in are cited as “known compounds” without detailed data) .

Data Tables

Table 2: Comparative Spectroscopic Data

| Compound | IR (CN, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Parent | 2205 | 3.78 (s, OCH₃), 2.8–3.5 (m, CH₂), 4.2 (s, CH) | 115.5 (CN), 56.1 (OCH₃), 25.8 (CH₂) |

| 5 | 2198 | 3.80 (s, OCH₃), 3.10 (s, N(CH₃)₂) | 116.2 (CN), 55.9 (OCH₃), 40.1 (N(CH₃)₂) |

| 15e | 2210 | 3.85 (s, OCH₃), 7.4–8.1 (m, Ar-H) | 116.8 (CN), 168.5 (CO), 56.3 (OCH₃) |

Biological Activity

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C13H14N2O2

- Molecular Weight : 234.26 g/mol

- CAS Number : 160446-15-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and other diseases. The following mechanisms have been identified:

- Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) :

- Multidrug Resistance (MDR) Reversal :

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor effects. For example:

- Case Study : A derivative showed anti-proliferative activity against MV4-11 leukemia cells with a GI50 value of 18 nM and demonstrated significant tumor growth inhibition in xenograft models .

Antimicrobial Properties

Some studies suggest that compounds within this chemical class possess antimicrobial properties, although specific data on this compound itself remain limited.

Data Summary Table

Q & A

Q. What are the common synthetic routes for 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile and its derivatives?

The compound is synthesized via condensation reactions using precursors like 3-dimethylamino-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-acrylonitrile. Key steps include:

- Reaction conditions : Reflux in ethanol or dry benzene (80–100°C, 2–4 hours).

- Workup : Filtration and crystallization from solvents like DMSO or ethanol .

- Yields : Typically 75–85% after purification. For example, derivatives like 4-amino-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-benzo[4,5]imidazo[1,2-a]-pyrimidine (11) are isolated in 75% yield .

Q. How are spectroscopic techniques utilized to characterize this compound?

Characterization relies on:

- IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2200 cm⁻¹, NH/OH stretches at 3200–3400 cm⁻¹) .

- NMR spectroscopy :

- ¹H NMR : Signals for CH₃O (δ 3.70–3.85 ppm), CH₂ (δ 2.50–3.20 ppm), and aromatic protons (δ 6.80–7.50 ppm).

- ¹³C NMR : Resonances for carbonyls (δ 165–180 ppm) and nitrile carbons (δ 115–120 ppm) .

- Melting points : Used to confirm purity (e.g., 155°C for compound 5 , 266°C for 15f ) .

Q. What solvent systems are optimal for purification?

- Crystallization : Ethanol or DMSO yields high-purity solids (>95% by TLC).

- Chromatography : Silica gel with petroleum ether/ethyl acetate (5:1) resolves polar derivatives .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of pyrido[2,1-a]isoquinolines from this compound?

The compound acts as a dienophile in Diels-Alder-like cyclizations. For example:

Q. How can discrepancies in analytical data (e.g., melting points or NMR shifts) be addressed?

- Purity checks : Recrystallize from alternate solvents (e.g., DMF for high-melting compounds).

- Dynamic NMR : Resolves overlapping signals caused by tautomerism (e.g., enamine-imine equilibria) .

- X-ray diffraction : Validates molecular geometry when spectral data conflicts (e.g., crystal structure of 17a ) .

Q. What strategies enhance biological activity in derivatives?

- Structural modifications : Introduce electron-withdrawing groups (e.g., benzothiazole in 17a ) to improve binding to biological targets.

- Pharmacophore optimization : Derivatives like 3-phenylaminocarbonyl-substituted analogs (15g ) show enhanced analgesic activity (27.10 min vs. 16.60 min for metamizole sodium in mice) .

Q. How does computational modeling assist in understanding reactivity?

- DFT calculations : Predict regioselectivity in cyclization reactions (e.g., preference for 6-membered ring formation over 5-membered).

- Molecular docking : Screens derivatives for interactions with enzymes like acetylcholinesterase or malaria targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.